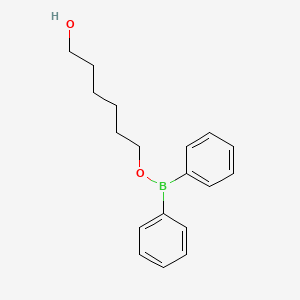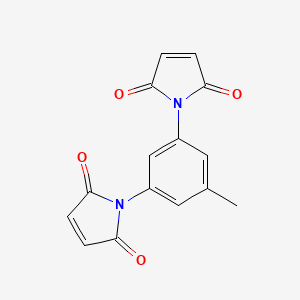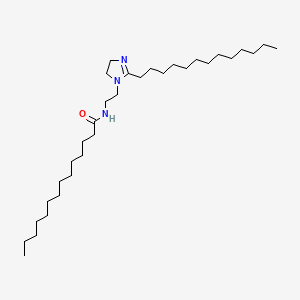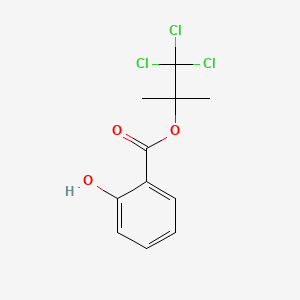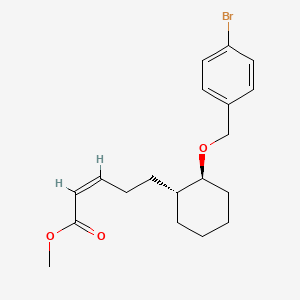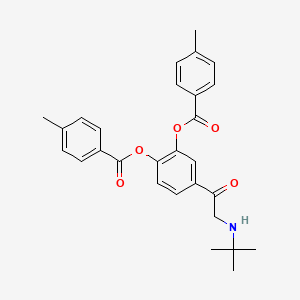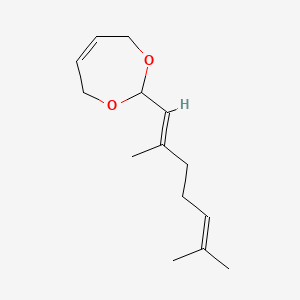
2-(2,6-Dimethyl-1,5-heptadienyl)-4,7-dihydro-1,3-dioxepin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dimethyl-1,5-heptadienyl)-4,7-dihydro-1,3-dioxepin is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by its dioxepin ring and the presence of a dimethyl-heptadienyl side chain, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethyl-1,5-heptadienyl)-4,7-dihydro-1,3-dioxepin typically involves the reaction of citral with ethylene glycol under acidic conditions to form the intermediate 2-(2,6-dimethyl-1,5-heptadienyl)-1,3-dioxolane. This intermediate is then subjected to further reactions to form the desired dioxepin compound. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Dimethyl-1,5-heptadienyl)-4,7-dihydro-1,3-dioxepin undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, modifying the compound’s structure.
Substitution: Substitution reactions can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2-(2,6-Dimethyl-1,5-heptadienyl)-4,7-dihydro-1,3-dioxepin has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential use in pest control and as a growth regulator in insects.
Medicine: Research explores its potential therapeutic effects and mechanisms of action in various biological systems.
Industry: The compound is utilized in the production of fragrances, taste enhancers, and as an insecticide.
Mécanisme D'action
The mechanism of action of 2-(2,6-Dimethyl-1,5-heptadienyl)-4,7-dihydro-1,3-dioxepin involves its interaction with specific molecular targets and pathways. For instance, it may act as an ecdysteroid agonist, affecting the growth and development of insects by interfering with hormone signaling pathways . The compound’s structure allows it to bind to receptors and modulate biological processes, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-5-(E)-2,6-dimethyl-1,5-heptadienyl imidazole (KK-42): This compound shares a similar side chain but has an imidazole ring instead of a dioxepin ring.
2-(2,6-Dimethyl-1,5-heptadienyl)-1,3-dioxolane: This compound has a dioxolane ring instead of a dioxepin ring.
Uniqueness
2-(2,6-Dimethyl-1,5-heptadienyl)-4,7-dihydro-1,3-dioxepin is unique due to its dioxepin ring, which imparts distinct chemical properties and reactivity compared to similar compounds. Its specific structure allows for unique interactions with biological targets, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
94231-45-5 |
|---|---|
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
2-[(1E)-2,6-dimethylhepta-1,5-dienyl]-4,7-dihydro-1,3-dioxepine |
InChI |
InChI=1S/C14H22O2/c1-12(2)7-6-8-13(3)11-14-15-9-4-5-10-16-14/h4-5,7,11,14H,6,8-10H2,1-3H3/b13-11+ |
Clé InChI |
BNAWNFPQBMZJHA-ACCUITESSA-N |
SMILES isomérique |
CC(=CCC/C(=C/C1OCC=CCO1)/C)C |
SMILES canonique |
CC(=CCCC(=CC1OCC=CCO1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


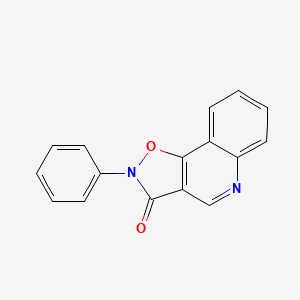

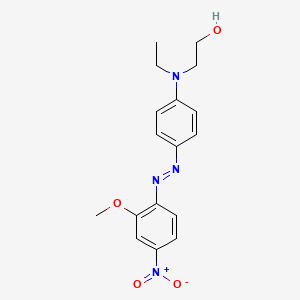
![N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea]](/img/structure/B12688917.png)

